molecular formula C9H16N4O5 B142085 Glycylglycyl-L-glutamine CAS No. 186787-32-6

Glycylglycyl-L-glutamine

Cat. No. B142085
M. Wt: 260.25 g/mol
InChI Key: QPTNELDXWKRIFX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylglycyl-L-glutamine Description

Glycyl-L-glutamine (GLG) is a dipeptide composed of glycine and L-glutamine. It is a derivative of glutamine, an amino acid that plays a crucial role in various cellular processes, including metabolism, cell integrity, protein synthesis, and immune function . GLG has been studied for its potential therapeutic applications, such as its ability to reduce proinflammatory cytokine release in patients with severe acute pancreatitis , inhibit the rewarding effects of nicotine and attenuate withdrawal symptoms , and modulate immune function . Additionally, GLG has been shown to inhibit cardiorespiratory depression induced by beta-endorphin .

Synthesis Analysis

The synthesis of GLG is critical for its stability and use in clinical settings. Unlike glutamine, which is unstable in aqueous solutions, GLG is stable and does not decompose during heat sterilization, making it suitable for inclusion in parenteral nutrition . GLG is produced in large amounts through chemical synthesis techniques, and its chemical and optical purity can be controlled by modern chromatographic methods .

Molecular Structure Analysis

The molecular structure of GLG, being a dipeptide, is relatively simple compared to larger proteins. Its structure allows it to be soluble in water and stable under heat sterilization, which is essential for its use in intravenous solutions . The molecular mechanisms of glutamine, from which GLG is derived, involve the regulation of gene expression related to metabolism, signal transduction, and cell defense .

Chemical Reactions Analysis

GLG participates in various chemical reactions within the body. It can enhance the response of human lymphocytes to mitogens, indicating its role in immune function modulation . In the context of glutamine metabolism, GLG can be synthesized from glutamine-derived carbons, contributing to nucleotide biosynthesis and supporting the growth of cells, such as in glioblastoma .

Physical and Chemical Properties Analysis

GLG's physical and chemical properties make it an ideal candidate for medical applications. Its solubility and stability allow for its use in intravenous solutions . It is also a potent activator of signal transduction, affecting processes such as autophagic proteolysis, bile acid excretion, and insulin signaling . Furthermore, GLG has been shown to improve lymphocyte proliferation in AIDS patients, suggesting its potential to enhance immune function .

Scientific Research Applications

Nutritional Support in Critical Care

Glycylglycyl-L-glutamine, when supplemented in parenteral nutrition for critically ill patients, can significantly improve 6-month survival rates. This suggests its role in supporting recovery and reducing mortality in intensive care settings (Goeters et al., 2002).

Glycylglycyl-L-glutamine in Enzyme Production

Enzyme Production and Food Industry

A mutant enzyme, Bacillus subtilis γ‐glutamyltranspeptidase, specialized in hydrolyzing γ-glutamyl compounds like Glycylglycyl-L-glutamine, can be used in the food industry due to its salt tolerance and stability, showcasing the application of Glycylglycyl-L-glutamine in enhancing flavor and nutritional content in food products (Minami et al., 2003).

Glycylglycyl-L-glutamine in Cancer Research

Cancer Cell Metabolism

Research has shown that in glutamine-restricted conditions, like in certain cancer cells, the activity of glutamine synthetase is crucial for supporting growth and survival, indicating the potential role of Glycylglycyl-L-glutamine in cancer therapeutics and understanding tumor metabolism (Tardito et al., 2015).

Glycylglycyl-L-glutamine in Immunology

Immunological Support in AIDS

Glycyl-glutamine, when supplemented, can improve in vitro lymphocyte proliferation in AIDS patients, suggesting its therapeutic potential in enhancing immune responses in compromised individuals (Köhler et al., 2000).

Glycylglycyl-L-glutamine in Cell Metabolism

Cellular Metabolism and β-Cell Function

Glycylglycyl-L-glutamine is involved in various metabolic pathways, indicating its importance in cell metabolism and its potential role in managing diseases like diabetes (Brennan et al., 2003).

Safety And Hazards

According to the safety data sheet for L-glutamine, it does not pose any significant hazards . It does not have any signal word, hazard statement, prevention, response, storage, or disposal warnings .

Future Directions

Glutamine metabolism has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders . Future research will likely focus on monitoring and modeling the glutamine metabolic pathways . Novel, label-free approaches have the potential to revolutionize metabolic biosensing .

Relevant Papers Several papers have been published on the topic of glutamine. For example, a review paper explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism . Another paper discusses the effect of glutamine supplementation on cardio-metabolic risk factors and inflammatory markers . A third paper discusses the structural features and applications of glutaminases in the food industry .

properties

IUPAC Name

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTNELDXWKRIFX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427107
Record name Glycylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylglycyl-L-glutamine

CAS RN

186787-32-6
Record name Glycylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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